REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5](O)=[O:6].[CH3:12][CH2:13][OH:14]>>[OH:6][C:5]1[C:4]2[C:3](=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:2]([CH3:1])[C:13](=[O:14])[CH:12]=1
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Name
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|
Quantity
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22.04 g
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Type
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reactant
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Smiles
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CNC=1C(C(=O)O)=CC=CC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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OC1=CC(N(C2=CC=CC=C12)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |